molecular formula C18H17N3O.C4H4O4 B049117 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate CAS No. 115464-61-4

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate

Cat. No. B049117
M. Wt: 407.4 g/mol
InChI Key: CGZNCZIWZURJOQ-BTJKTKAUSA-N
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Description

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as DMCM, is a synthetic derivative of carbazole and has been studied extensively for its pharmacological properties. In

Scientific Research Applications

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied for its potential therapeutic applications in the treatment of anxiety and epilepsy. In preclinical studies, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have anticonvulsant and anxiolytic properties. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been studied for its potential use in the treatment of alcohol withdrawal syndrome.

Mechanism Of Action

The mechanism of action of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is not fully understood. However, it is believed that 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to its anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have a range of biochemical and physiological effects. In preclinical studies, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to increase GABAergic neurotransmission, resulting in its anxiolytic and anticonvulsant effects. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have sedative effects and can impair cognitive function.

Advantages And Limitations For Lab Experiments

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several advantages for lab experiments. It is a well-characterized compound that is readily available. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied, and its pharmacological properties are well understood. However, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has some limitations for lab experiments. It has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate can have sedative effects, which can make it difficult to interpret behavioral experiments.

Future Directions

There are several future directions for the study of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate. One area of research is the development of more potent and selective GABA-A receptor modulators. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome, and further research in this area is warranted. Finally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have potential as an anticonvulsant, and further studies are needed to explore its efficacy in this area.
Conclusion
In conclusion, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, and its mechanism of action is believed to be through positive allosteric modulation of the GABA-A receptor. 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate, including the development of more potent and selective GABA-A receptor modulators and further exploration of its potential therapeutic applications.

Synthesis Methods

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is synthesized through a multistep process that involves the reaction of carbazole with various reagents. One of the most common methods of synthesizing 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves the reaction of carbazole with 2,3-dimethyl-2-butene-1-al and subsequent reduction with lithium aluminum hydride. Other methods involve the reaction of carbazole with various substituted aldehydes followed by reduction with sodium borohydride.

properties

CAS RN

115464-61-4

Product Name

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate

Molecular Formula

C18H17N3O.C4H4O4

Molecular Weight

407.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine

InChI

InChI=1S/C18H17N3O.C4H4O4/c1-9-12-6-7-20-18(19)16(12)10(2)15-13-8-11(22-3)4-5-14(13)21-17(9)15;5-3(6)1-2-4(7)8/h4-8,21H,1-3H3,(H2,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

CGZNCZIWZURJOQ-BTJKTKAUSA-N

Isomeric SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=C\C(=O)O)\C(=O)O

SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=CC(=O)O)C(=O)O

synonyms

5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate

Origin of Product

United States

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